molecular formula C14H20N2O2 B15254690 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid

Cat. No.: B15254690
M. Wt: 248.32 g/mol
InChI Key: XVZUKBRBRZEYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates a benzoic acid scaffold linked to a 1-methylpiperidine moiety via a methylene amino (-NH-CH2-) linker . This specific architecture suggests potential for diverse research applications. The benzoic acid core is a common pharmacophore found in various biologically active molecules and is frequently utilized in the synthesis of more complex chemical entities . The 1-methylpiperidine group is a prevalent structural feature in medicinal chemistry, often explored for its potential to influence the physicochemical properties and target engagement of a molecule. Researchers may investigate this compound as a key building block or intermediate in synthetic chemistry, or as a potential precursor for the development of novel molecular probes. The presence of both hydrogen bond donor and acceptor sites, along with the basic nitrogen atom in the piperidine ring, makes it a candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid

InChI

InChI=1S/C14H20N2O2/c1-16-7-5-11(6-8-16)10-15-13-4-2-3-12(9-13)14(17)18/h2-4,9,11,15H,5-8,10H2,1H3,(H,17,18)

InChI Key

XVZUKBRBRZEYLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with 1-methylpiperidine in the presence of a suitable coupling agent. Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Amide Formation

The primary reaction involves amide bond formation between the benzoic acid moiety and the piperidine-derived amine. This typically proceeds via:

  • Activation : Conversion of the carboxylic acid to an acid chloride using thionyl chloride .

  • Coupling : Reaction with the amine in the presence of a base (e.g., diethylamine) to form the amide .

Substitution Reactions

The amino group in the compound can participate in nucleophilic substitution , allowing for functionalization:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to introduce alkyl substituents.

  • Acetylation : Reaction with acyl chlorides to form amide derivatives.

Hydrogenation

Transfer hydrogenation may be employed to modify substituents:

  • Methylation : Formaldehyde and a palladium catalyst (e.g., Pd/C) can introduce methyl groups to piperidine rings .

Reagents and Conditions

Reaction Type Reagents Conditions
Amide formationThionyl chloride, diethylamineRoom temperature, inert atmosphere
Substitution (alkylation)Methyl iodide, base (e.g., K2CO3)Solvent (e.g., DMF), reflux
HydrogenationFormaldehyde, Pd/C catalystAmbient pressure, heat (60–70°C)

Reactivity of Functional Groups

  • Carboxylic Acid : Participates in esterification or amidation reactions.

  • Amino Group : Prone to oxidation (e.g., to nitro derivatives) or alkylation.

  • Piperidine Moiety : May undergo hydrogenation or substitution to alter lipophilicity.

Stability and Purification

The compound’s stability depends on reaction conditions. For example, high-temperature reactions (>80°C) may lead to discoloration or side products, necessitating strict temperature control during synthesis . Purification often involves chromatography or recrystallization.

Table 1: Reaction Conditions for Amide Formation

Parameter Details
ReagentsThionyl chloride, diethylamine
SolventDMF, dichloromethane
TemperatureRoom temperature to reflux
CatalystNone or acid scavengers

Table 2: Substitution Reaction Outcomes

Substituent Reagent Product
Methyl groupMethyl iodideAlkylated derivative
Acetyl groupAcetyl chlorideAcetylated derivative

Mechanistic Insights

Docking studies (as seen in similar compounds) suggest that the aminopyrimidine core interacts with enzyme hinges (e.g., ALK kinase), while the piperidine moiety contributes to hydrophobic interactions in binding pockets . This dual functionality highlights the compound’s potential in drug design for targets like kinases or bromodomains.

Scientific Research Applications

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of benzoic acid derivatives modified with piperidine or substituted piperidine groups. Below is a comparative analysis with three analogues:

4-Methyl-3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic Acid
  • CAS No.: 1284955-12-9
  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Key Difference : A methyl group at the 4-position of the benzoic acid ring.
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic Acid
  • CAS No.: 1197226-10-0
  • Molecular Formula : C₁₃H₁₆ClN₃O₂
  • Key Difference : Replacement of the piperidine ring with a pyrazole group.
  • Implications : Pyrazole introduces heterocyclic aromaticity, which may alter binding affinity to enzymes or receptors. The chlorine substituent (Cl) increases molecular weight (281.74 g/mol) and could influence metabolic stability .
BRL54443 (5-Hydroxy-3-(1-Methylpiperidin-4-yl)-1H-Indole)
  • Structure : Indole core with a 1-methylpiperidin-4-yl group.
  • Key Difference : Benzoic acid replaced by an indole scaffold.
  • Implications: Indole derivatives are known for high affinity to serotonin receptors (e.g., 5-HT₁A), suggesting that the benzoic acid analogue may retain partial activity at these targets but with altered pharmacokinetics .

Physicochemical and Pharmacological Data

Parameter 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic Acid 4-Methyl Analogue Pyrazole Derivative BRL54443
Molecular Weight (g/mol) 262.35 262.35 281.74 244.34
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.1 ~2.5 ~2.3
Biological Target Serotonin/dopamine receptors (hypothesized) Similar to parent Unknown 5-HT₁A/5-HT₇
Solubility (Water) Low Lower Very low Moderate

Biological Activity

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid, often referred to as a derivative of p-aminobenzoic acid (PABA), has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of piperidine derivatives that exhibit significant pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid. For instance, analogs have shown effective inhibition of microtubule assembly, which is crucial for cancer cell proliferation. In particular, certain piperidine derivatives demonstrated significant apoptosis-inducing activities in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes indicative of apoptosis at concentrations as low as 1 μM .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways:

  • Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are critical in the treatment of Alzheimer's disease. Studies indicate that derivatives of PABA exhibit significant inhibitory activity against AChE, with IC50 values ranging from 0.59 μM to 5.10 μM . The structure-activity relationship (SAR) studies suggest that modifications in the piperidine moiety can enhance inhibitory potency.
  • Cyclin-dependent Kinases (CDKs) : Research shows that certain piperidine derivatives can inhibit CDK2 and CDK4, which are essential for cell cycle regulation. The most potent inhibitors from these studies had IC50 values around 0.69 μM for CDK2 and 15.32 μM for CDK4 .

3. Antimicrobial Activity

Compounds similar to 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid have been reported to possess antimicrobial properties. They exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

4. Anti-inflammatory Effects

The anti-inflammatory properties of PABA derivatives have been documented, with some compounds showing the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValuesReference
AnticancerMDA-MB-231 cells1 μM (apoptosis)
AChE InhibitionAcetylcholinesterase0.59 - 5.10 μM
CDK InhibitionCDK20.69 μM
CDK InhibitionCDK415.32 μM
AntimicrobialVarious bacterial strainsVaries
Anti-inflammatoryPro-inflammatory cytokinesVaries

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study evaluating the anticancer effects of various piperidine derivatives, compounds were tested on MDA-MB-231 cells. The results indicated that certain analogs could significantly induce apoptosis and inhibit cell proliferation at low concentrations (1 μM). The mechanism involved the activation of caspase pathways, confirming their potential as anticancer agents.

Case Study 2: Enzyme Inhibition for Alzheimer's Treatment

A series of PABA derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 0.59 μM, demonstrating a promising therapeutic profile for Alzheimer's disease treatment. Molecular docking studies revealed favorable binding interactions with the active site of AChE, supporting the observed inhibitory effects.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone, particularly the piperidine ring’s methyl group and benzoic acid substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 263.34) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Q. Advanced Research Focus

  • Assay Variability : Replicate experiments in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) to distinguish false positives .
  • Purity Verification : Recharacterize the compound via HPLC to rule out degradation products or impurities affecting activity .
  • Structural Analog Comparison : Benchmark against similar compounds (e.g., BRL54443 or LY334370, which share the 1-methylpiperidine motif) to identify activity trends .

What computational strategies are effective in predicting the binding affinity of this compound to G-protein coupled receptors (GPCRs)?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., serotonin receptors), focusing on the piperidine moiety’s role in hydrophobic pocket binding .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of hydrogen bonds between the benzoic acid group and conserved residues .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for structural analogs to refine SAR hypotheses .

How does the piperidine ring’s conformation influence the compound’s pharmacological properties, and what methods assess this?

Q. Intermediate Research Focus

  • Conformational Analysis : Use NMR NOESY to detect through-space interactions between the piperidine methyl group and adjacent protons .
  • X-ray Diffraction : Resolve chair vs. boat conformations of the piperidine ring, which impact steric accessibility for target binding .
  • Pharmacophore Modeling : Compare bioactive conformations of piperidine-containing ligands (e.g., F15599) to prioritize ring substitutions .

What are the best practices for evaluating the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC-UV at 24-hour intervals .
  • Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-demethylation of the piperidine ring) in liver microsome assays .

How can researchers design derivatives of this compound to enhance solubility without compromising target affinity?

Q. Advanced Research Focus

  • Prodrug Strategies : Introduce ester or phosphate groups to the benzoic acid moiety for improved aqueous solubility, with enzymatic cleavage in vivo .
  • Salt Formation : Synthesize sodium or hydrochloride salts and compare solubility profiles via shake-flask method .
  • Fragment-Based Design : Replace the methyl group on the piperidine with polar substituents (e.g., hydroxyl or amine) and assess SAR using SPR binding assays .

What crystallographic techniques are critical for resolving structural ambiguities in metal complexes of this compound?

Q. Advanced Research Focus

  • Single-Crystal Growth : Use slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned datasets, common in piperidine-containing complexes .
  • Charge Density Analysis : Multipole refinement (via XD2016) maps electron density around the benzoic acid group to confirm coordination modes .

How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

Q. Advanced Research Focus

  • Bioavailability Studies : Measure plasma concentrations post-administration to confirm adequate exposure .
  • Toxicity Profiling : Conduct Ames tests and hERG channel assays to rule off-target effects .
  • Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target vs. non-target organs .

What methodologies validate the compound’s role in modulating ion channel activity?

Q. Advanced Research Focus

  • Patch-Clamp Electrophysiology : Record currents in HEK293 cells expressing Kv or TRP channels to assess inhibition/activation .
  • Calcium Imaging : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux in neuronal cells .
  • Mutagenesis Studies : Introduce point mutations (e.g., S6 helix residues) to identify binding determinants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.